

An In-Depth Technical Guide to MMV687807 of the Pathogen Box

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Compound of Interest		
Compound Name:	MMV687807	
Cat. No.:	B11936376	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

MMV687807 is a small molecule inhibitor originating from the Pathogen Box, a collection of 400 diverse, drug-like compounds curated by the Medicines for Malaria Venture (MMV) to accelerate drug discovery for neglected diseases. This technical guide provides a comprehensive overview of the origin, chemical properties, and biological activities of MMV687807. Detailed experimental protocols for key assays and visualizations of associated biological pathways are presented to support further research and development of this compound as a potential therapeutic agent.

Origin and Chemical Properties

MMV687807 was made available through the Pathogen Box, an open-source library of compounds aimed at fostering research and development of new drugs for infectious diseases. Chemically, **MMV687807** is identified as N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide. It is a derivative of the known IKKβ inhibitor, IMD-0354, which is a salicylamide derivative.

Table 1: Chemical Properties of MMV687807



Property	Value
IUPAC Name	N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2- hydroxybenzamide
Molecular Formula	C15H8CIF6NO2
Molecular Weight	383.67 g/mol
Parent Compound	IMD-0354
CAS Number	978-62-1

Biological Activity

MMV687807 has demonstrated significant antimicrobial activity against a range of pathogens, including bacteria and fungi. Its most extensively studied activity is against Vibrio cholerae, the causative agent of cholera.

Activity against Vibrio cholerae

Screening of the Pathogen Box identified **MMV687807** as a potent inhibitor of Vibrio cholerae growth.[1] It exhibits bactericidal activity, meaning it actively kills the bacteria, particularly during their active growth and cell division phases.[2]

Table 2: In Vitro Activity of MMV687807 against Vibrio cholerae

Parameter	Value	Reference
Screening Concentration	10 μΜ	[1]
Activity	Zone of clearing (growth inhibition)	[1]
Mode of Action	Bactericidal	[2]

Activity against Other Pathogens

MMV687807 has also shown inhibitory effects against other clinically relevant pathogens, indicating a broader spectrum of activity.



Table 3: Spectrum of Activity of MMV687807

Pathogen	Activity Noted	Reference
Mycobacterium tuberculosis	Active against intracellular bacteria	[2]
Candida albicans	Biofilm inhibitory activity	[3]
Neisseria gonorrhoeae	Potent activity against susceptible and resistant strains	[3]

Mechanism of Action

The precise molecular target of **MMV687807** remains to be fully elucidated; however, studies in Vibrio cholerae have provided significant insights into its mechanism of action.

Transcriptomic Response in Vibrio cholerae

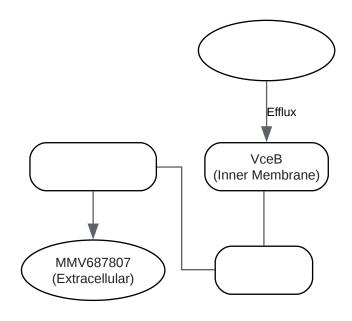
RNA sequencing (RNA-seq) analysis of V. cholerae treated with **MMV687807** revealed significant changes in gene expression.[2] Key findings include:

- Upregulation of Iron Homeostasis Genes: The compound appears to disrupt iron balance within the bacterial cells.
- Downregulation of Amino Acid and Carbon Metabolism Genes: This suggests an interference with essential metabolic pathways required for bacterial growth.

Resistance Mechanism in Vibrio cholerae

Spontaneous resistance to **MMV687807** in V. cholerae has been linked to the VceCAB efflux pump.[2] This tripartite multidrug efflux system actively transports the compound out of the bacterial cell, reducing its intracellular concentration and efficacy.[4]





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Caption: VceCAB efflux pump mediating resistance to MMV687807 in V. cholerae.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of **MMV687807**.

Antibacterial Screening against Vibrio cholerae

Objective: To identify compounds from the Pathogen Box with inhibitory activity against V. cholerae.

Protocol:

- Dilute the Pathogen Box compounds to a concentration of 1 mM in DMSO.
- Prepare a bacterial lawn by spreading 200 µL of a V. cholerae cell culture (OD₆₀₀ ≈ 1) on a
 15-cm diameter Luria-Bertani (LB) agar plate and allow it to dry.
- Spot 5 μL of each compound at a final concentration of 10 μM onto the bacterial lawn using a replicator.
- Incubate the plate at 37°C overnight.



 Observe for the formation of a zone of clearing around the spotted compounds, indicating growth inhibition.[1]

RNA-Sequencing (RNA-seq) of Vibrio cholerae

Objective: To determine the transcriptomic changes in V. cholerae upon treatment with **MMV687807**.

Protocol:

- Grow V. cholerae cultures to mid-log phase (OD₆₀₀ ≈ 0.5).
- Treat the cultures with a sub-inhibitory concentration of MMV687807 for a defined period (e.g., 30 minutes).
- Isolate total RNA from the bacterial cells using a standard RNA extraction kit.
- Deplete ribosomal RNA (rRNA) to enrich for messenger RNA (mRNA).
- Construct cDNA libraries from the enriched mRNA using a strand-specific library preparation kit.
- Perform high-throughput sequencing of the cDNA libraries.
- Align the sequencing reads to the V. cholerae reference genome and perform differential gene expression analysis.[5][6]



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Caption: Workflow for RNA-sequencing analysis of V. cholerae treated with MMV687807.

Whole-Genome Sequencing of Resistant Mutants

Objective: To identify the genetic basis of resistance to MMV687807 in V. cholerae.



Protocol:

- Generate spontaneous resistant mutants by plating a high density of V. cholerae on LB agar containing a selective concentration of MMV687807.
- Isolate genomic DNA from the resistant colonies and the wild-type strain.
- Prepare sequencing libraries from the genomic DNA.
- Perform whole-genome sequencing of the resistant and wild-type strains.
- Compare the genome sequences of the resistant mutants to the wild-type to identify mutations (e.g., single nucleotide polymorphisms, insertions, deletions) that are consistently present in the resistant strains.[7]

Conclusion and Future Directions

MMV687807 is a promising antimicrobial compound with a demonstrated bactericidal effect against Vibrio cholerae and activity against other significant pathogens. Its mechanism of action involves the disruption of key metabolic pathways, and resistance is mediated by a known efflux pump. The lack of a publicly available, detailed synthesis protocol is a current limitation to broader investigation. Future research should focus on elucidating its precise molecular target(s), optimizing its structure to improve efficacy and evade efflux-mediated resistance, and conducting further preclinical studies to evaluate its therapeutic potential. The detailed protocols and data presented in this guide provide a solid foundation for these future endeavors.

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